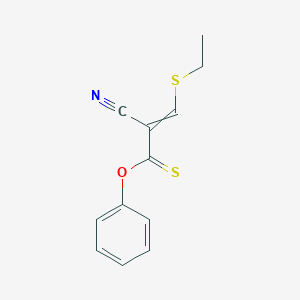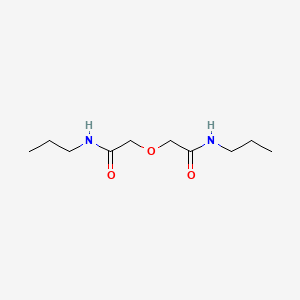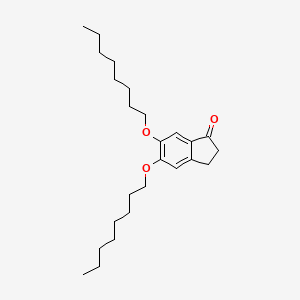
2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound characterized by a unique dioxaphosphinane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of diphenylphosphine with a suitable thiolating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphinanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its thione group is particularly reactive, allowing it to participate in redox reactions and modulate the activity of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
- 3-Methyl-5,5-diphenyl-2,4-imidazolidinedione
- 2-Methyl-1,3-diphenyl-1,3-propanedione
Uniqueness
2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its dioxaphosphinane ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various redox reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
91300-61-7 |
|---|---|
Fórmula molecular |
C16H17O2PS |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-methyl-5,5-diphenyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C16H17O2PS/c1-19(20)17-12-16(13-18-19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Clave InChI |
WIUPAQLDQQCBRE-UHFFFAOYSA-N |
SMILES canónico |
CP1(=S)OCC(CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)

![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)







![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

